molecular formula C16H23NO4 B6148030 (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid CAS No. 267007-62-5

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid

Cat. No. B6148030
CAS RN: 267007-62-5
M. Wt: 293.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid, also known as (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid, is a synthetic organic compound used in a variety of scientific research applications. It is a structural isomer of the naturally occurring (3R)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid, which is commonly known as L-phenylalanine. This compound has been used in a variety of laboratory experiments and is a useful tool for scientists in the fields of chemistry, biochemistry, and physiology.

Scientific Research Applications

(3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid has been used in a variety of scientific research applications. It has been used as a model substrate for studying the kinetic and thermodynamic properties of enzymes, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins. Additionally, this compound has been used in the study of peptide synthesis and in the development of new drugs.

Mechanism of Action

The mechanism of action of (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid is not fully understood. However, it is believed that this compound may act as a competitive inhibitor of enzymes that catalyze the synthesis of proteins. Additionally, this compound may act as a substrate for enzymes involved in the synthesis of proteins, and may also act as a substrate for enzymes involved in the degradation of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid are not fully understood. However, it is believed that this compound may affect the activity of enzymes involved in the synthesis of proteins, and may also affect the activity of enzymes involved in the degradation of proteins. Additionally, this compound may affect the activity of other enzymes involved in various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid in laboratory experiments has several advantages. This compound is relatively stable and has a low cost of production. Additionally, this compound is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, this compound is not very soluble in water, which may limit its use in experiments involving water-soluble compounds.

Future Directions

The use of (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid in scientific research has many potential future directions. This compound could be used to study the structure and function of proteins, to develop new drugs, and to study the kinetic and thermodynamic properties of enzymes. Additionally, this compound could be used to study peptide synthesis and to develop new methods for synthesizing proteins. Finally, this compound could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

The synthesis of (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid is a two-step process. The first step involves the reaction of the amino acid L-phenylalanine with tert-butyl isocyanate to form the intermediate (3R)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid. The second step involves the reaction of the intermediate with a strong base, such as sodium hydride, to form the desired (3S)-3-{[(t-butoxycarbonyl)amino](methyl)amino}-4-phenylbutanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid involves the protection of the amine group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the carboxylic acid. The protected amine is then reacted with the appropriate aldehyde to form the desired intermediate, which is then deprotected to yield the final product.", "Starting Materials": [ "Phenylacetic acid", "Methylamine", "tert-Butyl chloroformate", "Sodium hydroxide", "Sodium borohydride", "Benzaldehyde", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with tert-butyl chloroformate in the presence of sodium hydroxide to yield N-tert-butoxycarbonyl-methylamine.", "Step 2: Protection of the carboxylic acid group by reacting phenylacetic acid with tert-butyl chloroformate in the presence of sodium hydroxide to yield N-tert-butoxycarbonyl-phenylacetic acid.", "Step 3: Reaction of N-tert-butoxycarbonyl-methylamine with benzaldehyde in the presence of sodium borohydride to yield (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanal.", "Step 4: Deprotection of the Boc group by reacting (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanal with hydrochloric acid in methanol to yield (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid.", "Step 5: Purification of the final product by extraction with sodium bicarbonate and ethyl acetate." ] }

CAS RN

267007-62-5

Product Name

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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